molecular formula C19H18N6O B4601736 4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B4601736
M. Wt: 346.4 g/mol
InChI Key: GKQZVCPUJOIYKP-UHFFFAOYSA-N
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Description

4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.15420922 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel spiro and triazine derivatives, highlighting the chemical versatility and potential of these compounds for further applications. One study presented a simple and efficient one-pot route for the synthesis of novel spiro [indolin– oxadiazol] derivatives through 1,3-dipolar cycloaddition reaction, indicating the synthetic accessibility of these compounds (Souzangarzadeh, 2016). Another research demonstrated the synthesis of some new fused 1,2,4-triazines and their antimicrobial activity, suggesting the biological relevance of these compounds (Ali et al., 2016).

Antimicrobial and Antiviral Activities

Compounds with the spiro and triazine core have been evaluated for their antimicrobial and antiviral activities, indicating their potential as therapeutic agents. For instance, the synthesis and antiviral activity of 1,2,4-triazine derivatives were explored, highlighting the interest in these compounds for pharmaceutical applications (Rusinov et al., 2012).

Novel Spiroheterocyclic Systems

Research has also focused on the development of novel spiroheterocyclic systems through various synthetic strategies, underscoring the structural diversity and potential application of these compounds in different scientific fields. A study on the unexpected formation of a novel spiroheterocyclic system via the Biginelli reaction is a testament to the ongoing interest in exploring the chemical space of these molecules (Svetlik & Kettmann, 2011).

Green Synthesis Approaches

The exploration of green synthesis approaches for the generation of spiro and triazine derivatives reflects the scientific community's commitment to sustainable and environmentally friendly chemical practices. An example includes the green synthesis of 1‐(1,2,4‐Triazol‐4‐yl)spiro[azetidine-2,3′-(3H)indole]-2′,4′(1′H)-diones, showcasing the potential of these methodologies in producing compounds of interest with reduced environmental impact (Jain et al., 2013).

Properties

IUPAC Name

2-amino-6-(2,3-dihydroindol-1-yl)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-24-15-9-5-3-7-13(15)19(16(24)26)22-17(20)21-18(23-19)25-11-10-12-6-2-4-8-14(12)25/h2-9H,10-11H2,1H3,(H3,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQZVCPUJOIYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)N4CCC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 2
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 3
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 4
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 5
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Reactant of Route 6
4'-amino-6'-(2,3-dihydro-1H-indol-1-yl)-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.